二氯氧化铪

描述

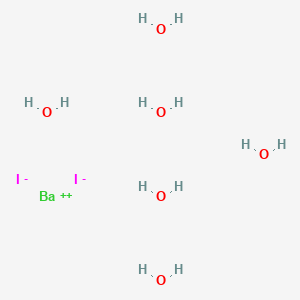

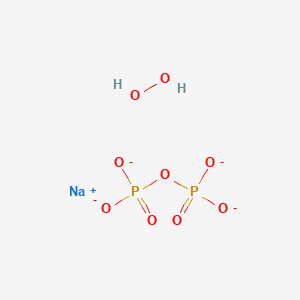

Hafnium Dichloride Oxide is a white powder or tetr crystal. It is produced by the addition of HfCl4 to H2O or by the dissolution of HfO2 in HCl . It has been used in the memory arena over the last two decades due to its dielectric properties .

Synthesis Analysis

Hafnium Dichloride Oxide can be synthesized by the sol-gel combustion technique . The process involves the addition of HfCl4 to H2O or the dissolution of HfO2 in HCl . The formation of the tetragonal phase was confirmed using Raman spectroscopy and X-ray diffraction .Molecular Structure Analysis

The molecular structure of Hafnium Dichloride Oxide is complex. The atomic radii of hafnium and zirconium are almost identical because of the lanthanide contraction . The presence of the tetragonal phase was confirmed using Raman spectroscopy .Chemical Reactions Analysis

During the first cycle of hafnium dioxide deposition on indium arsenide, the chemical reactions at the surface were observed . The widely used ligand exchange model of the ALD process for the removal of native oxide on the semiconductor and the simultaneous formation of the first hafnium dioxide layer must be significantly revised .Physical And Chemical Properties Analysis

Hafnium Dichloride Oxide is a heavy, hard, and ductile metal. It has twice the density of zirconium, a higher phase transition temperature, and a higher melting point . It is soluble in water .科学研究应用

电化学行为

铪的电化学行为,包括二氯氧化铪,已在各种 pH 条件下得到研究。研究表明,氧化铪在这些环境中不可逆地生长,并且已经探索了它的电子特性,例如绝缘特性和电子转移能力 (Bartels、Schultze、Stimming 和 Habib,1982 年)。

在非易失性存储器件中的应用

与二氯氧化铪密切相关的氧化铪薄膜因其电阻转换特性而被研究,这对于非易失性存储器件应用非常重要。这些通过金属有机化学气相沉积 (MOCVD) 生长的薄膜表现出高电阻率,并有可能用于低电压操作 (Lee、Kim、Rhee 和 Yong,2008 年)。

铁电和电阻随机存取存储器

氧化铪在新兴非易失性存储器技术中的应用,特别是在电阻随机存取存储器和铁电存储器中,是一个关注的重点领域。它的特性能够实现高速可靠的开关和优异的耐久性 (Banerjee、Kashir 和 Kamba,2022 年)。

光学和电子性质

研究回顾了氧化铪的电子特性,强调了氧空位在决定其光吸收、发光特性和电导率中的作用 (Gritsenko、Perevalov 和 Islamov,2016 年)。

吸氧剂应用

研究已经评估了二氧化铪上的铪作为吸氧剂,这对于在各种电子应用中控制氧化学计量至关重要 (O'Hara、Bersuker 和 Demkov,2014 年)。

质谱分析中的富集/分离

氧化铪对磷酸化肽的独特富集特性使其在蛋白质组学中质谱分析中与氧化钛和氧化锆互补 (Rivera、Choi、Vujcic、Wood 和 Colón,2009 年)。

微电子学中的表面改性

在溶胶-凝胶处理的氧化铪上形成和表征自组装单分子层对于它们在微电子学中的应用非常重要。这些改性改善了界面特性,并为有机薄膜晶体管创造了合适的介电特性 (Ting、Acton、Ma、Ka 和 Jen,2009 年)。

纳米颗粒中的相变

氧化铪纳米粒子从无定形到单斜晶系的相变随着煅烧温度的升高而被研究,以便将其集成到各种光电器件应用中 (Tripathi、Kaur、Kaur 和 Kaur,2015 年)。

生物传感器应用

四氧化铪因其提高生物传感器灵敏度、耐用性和可靠性的潜力而备受关注。它的特性在各种生物传感应用中补充了二氧化硅等传统半导体材料 (Ortiz-Dosal、Ángeles-Robles 和 Kolosovas-Machuca,2018 年)。

作用机制

Target of Action

Hafnium Dichloride Oxide (HfO2) primarily targets the formation of nanoparticles and thin films via self-organized electrochemical anodization . It is known for its good cytocompatibility, high density, and resistance to corrosion and mechanical damage . The compound is also used as a precursor to synthesize polymerization catalysts and to fabricate hafnium dioxide thin films .

Mode of Action

Hafnium Dichloride Oxide interacts with its targets through a hydrothermal route, using hafnium tetrachloride (HfCl4) as the starting material and sodium hydroxide (NaOH) to adjust the pH . By changing the aging temperature, concentration of NaOH, and reaction time, both pure tetragonal hafnium oxide (t-HfO2) and pure monoclinic hafnium oxide (m-HfO2) can be obtained . The formation of t-HfO2 nanoparticles or m-HfO2 nanoparticles is probably related to their crystal cell structure, thermodynamic, and kinetic stabilities .

Biochemical Pathways

The formation of hfo2 nanoparticles is controlled by the surface-deposition reaction . The equilibrium constants involving hydrolysis of hafnium ions play a crucial role in the formation of HfO2 particles .

Pharmacokinetics

It is known that hfo2 nanoparticles can be synthesized by a hydrothermal route , suggesting that the compound’s bioavailability may be influenced by the synthesis conditions.

Result of Action

The molecular and cellular effects of Hafnium Dichloride Oxide’s action primarily involve the formation of HfO2 nanoparticles. These nanoparticles have unique properties such as high melting point, high dielectric constant, high chemical stability, a wide band gap, and high neutron absorption cross-section . They play an important role in the continuous down-scaling of integrated circuits .

Action Environment

The action, efficacy, and stability of Hafnium Dichloride Oxide are influenced by various environmental factors. For instance, the formation of HfO2 nanoparticles is affected by the aging temperature, concentration of NaOH, and reaction time . Moreover, the compound’s action can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is crucial to handle the compound with care and use appropriate protective measures .

安全和危害

未来方向

Hafnium oxide materials have potential in emerging applications such as high-density memory and neuromorphic devices . Despite our incomplete understanding and remaining device endurance issues, the lessons learned from hafnium dioxide-based ferroelectrics offer interesting avenues beyond ferroelectric random-access memories and field-effect transistors .

生化分析

Biochemical Properties

Hafnium Dichloride Oxide is known to interact with various biomolecules. For instance, it has been found to enhance osteogenesis and reduce osteoclastogenesis . This suggests that Hafnium Dichloride Oxide may interact with enzymes and proteins involved in bone metabolism .

Cellular Effects

Hafnium Dichloride Oxide has been shown to have significant effects on cellular processes. For example, it has been found to enhance cell attachment, significantly improve cell proliferation, and cause a five-fold rise in the cellular Young’s modulus . It also appears to influence cell function by causing a slightly stronger production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of Hafnium Dichloride Oxide involves its interaction with biomolecules at the molecular level. For instance, it has been found to enhance osteogenesis via the activation of the Runx2-OPN-mir21A axis . This suggests that Hafnium Dichloride Oxide may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hafnium Dichloride Oxide have been observed to change over time. For instance, it has been found to have a significant impact on the performance of semiconductor devices over time

Dosage Effects in Animal Models

The effects of Hafnium Dichloride Oxide have been studied in animal models. For instance, it has been found to produce an abscopal effect in a mouse colorectal cancer model

Metabolic Pathways

Hafnium Dichloride Oxide is involved in various metabolic pathways. For instance, it has been found to enhance osteogenesis, suggesting that it may be involved in the metabolic pathways related to bone metabolism

Subcellular Localization

It has been found to induce subcellular distribution of the protein RUNX2 in MC3T3-E1 cells

属性

IUPAC Name |

hafnium;dichloride;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Hf.9H2O/h2*1H;;9*1H2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGPOJHZSBOIPU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

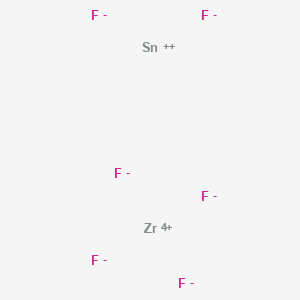

O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Hf] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H18HfO9-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | Hafnium oxychloride octahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20985 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14456-34-9 | |

| Record name | Hafnium(IV) oxychloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7a-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B577065.png)